molecular formula C10H15NO B2899866 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one CAS No. 2253632-52-7

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one

Cat. No.: B2899866
CAS No.: 2253632-52-7
M. Wt: 165.236
InChI Key: UWNGXNSWEPIFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one is a complex organic compound with a unique structure that includes a cyclooctane ring fused with a pyrrolidinone moiety

Preparation Methods

The synthesis of 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles replace halogen atoms in the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one exerts its effects involves interactions with molecular targets and pathways within biological systems These interactions can influence various biochemical processes, leading to specific biological outcomes

Comparison with Similar Compounds

1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one can be compared with other similar compounds, such as:

    Cyclooctanone: A simpler analog with a cyclooctane ring and a ketone functional group.

    Pyrrolidinone: A compound with a pyrrolidinone ring, lacking the cyclooctane moiety.

    Octahydroindole: A related compound with a fused ring structure but different functional groups.

The uniqueness of this compound lies in its combined cyclooctane and pyrrolidinone structure, which imparts distinct chemical and physical properties not found in its analogs.

Properties

IUPAC Name

1,2,4,5,6,7,8,9-octahydrocycloocta[c]pyrrol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-10-9-6-4-2-1-3-5-8(9)7-11-10/h1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNGXNSWEPIFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.